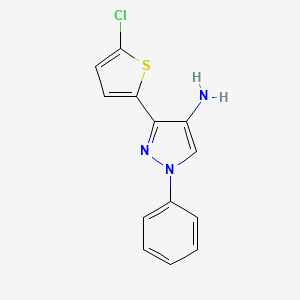
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring substituted with a phenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
化学反应分析
Types of Reactions
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-chlorothiophene share structural similarities with 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine and 1-phenyl-3-(2-thienyl)-1H-pyrazol-5-amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and pyrazole rings, along with the chlorine and phenyl substituents, contributes to its versatility and potential for diverse applications .
属性
分子式 |
C13H10ClN3S |
|---|---|
分子量 |
275.76 g/mol |
IUPAC 名称 |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-12-7-6-11(18-12)13-10(15)8-17(16-13)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI 键 |
MDCQOTIOIHAUGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



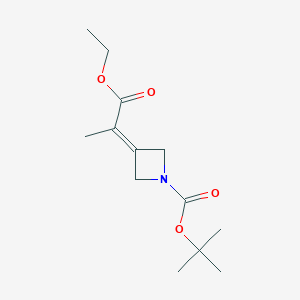
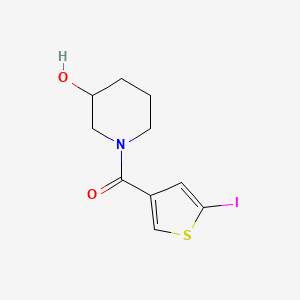
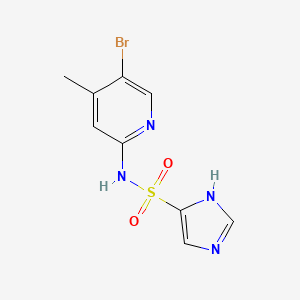
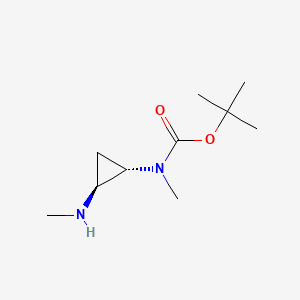
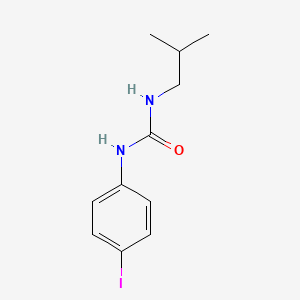


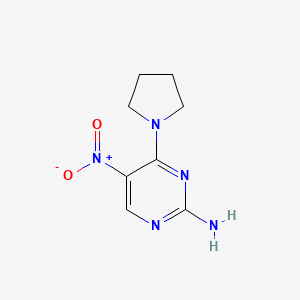

![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)


